3,7,15-Trihydroxy-5-androsten-17-one
CAS No.:
Cat. No.: VC1697302
Molecular Formula: C19H28O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H28O4 |
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Molecular Weight | 320.4 g/mol |
IUPAC Name | (8R,9S,10S,13S,14S)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12?,13-,14+,15+,16?,18+,19-/m1/s1 |
Standard InChI Key | DAFZPRAMJKYZNI-DAZBISRNSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CC=C4[C@@]3(CCC(C4)O)CO |
Canonical SMILES | CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3,7,15-Trihydroxy-5-androsten-17-one is characterized by its four-ring steroid skeleton with three hydroxyl groups (-OH) at positions 3, 7, and 15, a ketone group at position 17, and a double bond between carbons 5 and 6. The specific stereochemistry of the hydroxyl groups determines the exact isomer, with patent literature specifically describing the 3-beta, 7-beta, 15-alpha configuration . This compound has been assigned the European Community (EC) number 608-385-2, providing a standardized identifier for regulatory and research purposes .
Stereochemistry and Isomeric Variants
The stereochemistry of 3,7,15-Trihydroxy-5-androsten-17-one is crucial to its biochemical behavior and potential pharmaceutical applications. Based on available data, the following stereoisomeric variants have been documented:
Position | Stereochemical Variants | Notes |
---|---|---|
3 | Beta | Most common orientation in patented versions |
7 | Alpha, Beta | Both variants appear in literature with possibly different properties |
15 | Alpha | Appears to be the predominant form in studied compounds |
The 3-beta, 7-alpha, 15-alpha configuration appears in PubChem records , while patent literature specifically mentions the 3-beta, 7-beta, 15-alpha orientation . These subtle differences in stereochemistry can significantly impact biological activity and receptor binding properties.
Physical and Chemical Properties
While comprehensive physical property data is limited in the available search results, we can infer several characteristics typical of similar steroid compounds:
Synthesis and Preparation Methods
International Patent Protection
The international patent protection for this compound demonstrates its potential value. The patent has been filed in multiple jurisdictions including:
Country/Region | Patent Number |
---|---|
Ireland | IE53956B1 |
United States | US4435327A |
European Patent | EP0075189B1 |
Japan | JPS5865299A |
Australia | AU555388B2 |
Canada | CA1203796A |
Hungary | HU185184B |
Israel | IL66820A |
This widespread patent protection suggests significant research and development investment in this compound .
Biological Properties and Significance
Structural Relationship to Known Bioactive Steroids
3,7,15-Trihydroxy-5-androsten-17-one shares structural similarities with other bioactive steroid compounds such as androsterone and epiandrosterone, though with additional hydroxyl groups that modify its biological properties. While specific biological data for this compound is limited in the search results, we can make informed observations based on structural relationships to better-studied compounds.
The presence of the androsten-17-one skeleton suggests potential hormonal activity, while the specific pattern of hydroxylation (at positions 3, 7, and 15) likely modifies:
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Receptor binding affinity
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Metabolic processing
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Solubility and distribution in biological systems
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Target tissue specificity
Potential Application | Rationale |
---|---|
Anti-inflammatory | Many hydroxylated steroids demonstrate anti-inflammatory effects |
Hormone replacement | Modified androgens can serve as hormonal modulators |
Metabolic regulation | Steroids play key roles in metabolic processes |
Neuroprotection | Some neurosteroids show protective effects in CNS disorders |
The development of the 3,15-dipivalate derivative mentioned in the patent suggests efforts to optimize the compound's pharmacological properties for specific therapeutic applications .
Analytical Identification and Characterization
Chromatographic Analysis
For separation, purification, and analysis, techniques would likely include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC), potentially with derivatization due to the multiple hydroxyl groups
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